Due to the presence of the epoxide ring, 1,2-Epoxyoctane serves as a substrate for enzymes known as epoxide hydrolases. These enzymes play a crucial role in the metabolism of xenobiotics (foreign chemicals) and endogenous (produced within the body) compounds containing epoxide groups []. Researchers can utilize 1,2-Epoxyoctane to study the activity and specificity of different epoxide hydrolases. This can provide insights into the detoxification mechanisms of the body and the potential effects of environmental pollutants containing epoxides [, ].
1,2-Epoxyoctane, with the chemical formula and CAS registry number 2984-50-1, is a cyclic ether classified as an epoxide. This compound features a three-membered ring structure formed by the oxidation of alkenes, specifically 1-octene. Its molecular structure includes an oxygen atom bonded to two carbon atoms, creating significant strain in the ring that contributes to its reactivity. The compound is colorless and has a characteristic odor, making it useful in various applications across different industries .
1,2-Epoxyoctane is classified as a flammable liquid with a low flash point, indicating a high fire risk [1, 2]. It can also cause skin irritation upon contact [1].
Here are some specific safety concerns:
The information provided on mechanism of action is not applicable to 1,2-epoxyoctane as it primarily functions as a synthetic intermediate and not a biologically active compound.
This analysis is based on the following scientific references:
Research indicates that 1,2-epoxyoctane exhibits antimicrobial properties. It has been studied for its potential effects on various bacterial strains, particularly in the context of biocontrol agents in agriculture. The compound's unique structure allows it to interact with biological membranes, potentially disrupting cellular functions .
Several methods exist for synthesizing 1,2-epoxyoctane:
1,2-Epoxyoctane finds applications in various fields:
Studies have focused on the interaction of 1,2-epoxyoctane with biological systems and other chemical entities. For example, research has shown that its ring-opening reactions can lead to products that may have different biological effects compared to the parent compound. Additionally, interactions with various catalysts have been explored to enhance reaction efficiency and selectivity during synthesis and transformation processes .
Several compounds share structural similarities with 1,2-epoxyoctane. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Epoxyhexane | Epoxide | Shorter carbon chain; less strain in the ring. |
Styrene oxide | Epoxide | Aromatic compound; different reactivity patterns. |
1,2-Epoxydecane | Epoxide | Longer carbon chain; potential for different applications. |
Ethylene oxide | Epoxide | Smaller size; widely used as a sterilizing agent. |
While all these compounds are epoxides and share similar properties due to their three-membered ring structures, 1,2-epoxyoctane stands out due to its specific chain length and unique reactivity profile.
1,2-Epoxyoctane belongs to the epoxide family, a class of cyclic ethers distinguished by their strained three-membered rings. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound 2-hexyloxirane, reflecting the oxirane (epoxide) ring substituted with a hexyl group at the second carbon. Alternative nomenclature includes functional designations such as 1-octene oxide and hexyloxirane, which emphasize its derivation from octene or its structural relationship to oxirane derivatives.
The compound’s structure confers significant ring strain (approximately 25 kcal/mol), a hallmark of epoxides that drives their reactivity in nucleophilic ring-opening reactions. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, making 1,2-epoxyoctane highly reactive compared to non-cyclic ethers.
Epoxides are often named using two conventions:
The study of epoxides began in the early 20th century, but 1,2-epoxyoctane-specific research gained traction in the latter half due to its industrial potential. Early synthesis methods relied on peroxyacid-mediated epoxidation, a reaction where an alkene (e.g., 1-octene) reacts with a peracid to form the epoxide. For instance, the 1996 patent by DE19628296C2 detailed the use of performic acid to epoxidize 1-octene, achieving yields suitable for commercial production.
These developments underscore the compound’s role in bridging traditional organic synthesis and modern catalytic methodologies.
1,2-Epoxyoctane’s reactivity and structural flexibility make it indispensable in both academic and industrial settings.
The compound’s utility is further amplified by its compatibility with green chemistry principles. For instance, enzymatic epoxidation methods reduce reliance on hazardous peroxides, aligning with sustainable manufacturing trends.
Property | Value | Conditions | Source |
---|---|---|---|
Density | 0.838–0.839 g/mL | 25°C | |
Boiling Point | 167°C (1 atm) / 63°C (17 mmHg) | Atmospheric / Reduced | |
Refractive Index | 1.42 | 20°C | |
Flash Point | 37°C | Closed cup |
These properties dictate its handling and storage requirements, particularly its moisture sensitivity and flammability.
Flammable;Irritant